(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound featuring a cyclopropylmethyl group, a pyrazinyl group, and a pyrazolyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets
Mode of Action
The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of industrial products.
Comparison with Similar Compounds
Similar Compounds
- (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethanol
- (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)amine
- (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ketone
Uniqueness
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems and chemical environments in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXOZYIESBKGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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